![molecular formula C19H20N4O B2744868 4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)- CAS No. 879918-77-1](/img/structure/B2744868.png)
4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-” is a chemical compound with the molecular formula C19H20N4O and a molecular weight of 320.396 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using methods such as aldol condensation and carboxamide formation .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring attached to a carboxamide group, a pyridine ring, and a dimethylaminoethyl group . Further structural analysis would require more specific data such as spectroscopic measurements.Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.396 . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) highlights the synthesis of 4-N-[2-(dimethylamino)ethyl]carboxamides derived from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione. These compounds were tested for their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some exhibiting potent cytotoxicity. The study emphasizes the potential of these derivatives in cancer research, particularly in developing treatments for refractory models of cancer (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
CNS Pharmacological Evaluation
Guillon et al. (1998) synthesized new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]-quinoxaline-2-carboxylate derivatives. The study investigated their proconvulsant, convulsant, and anticonvulsant activities, providing insight into their structure-activity relationships and potential applications in central nervous system (CNS) disorders (Guillon, Louchahi-Raoul, Boulouard, Dallemagne, Daoust, & Rault, 1998).
Targeted Delivery of Nitric Oxide
Yang et al. (2017) synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, aimed at forming complexes with metal ions for targeted delivery of nitric oxide (NO) to biological sites, such as tumors. This research opens avenues for developing novel therapeutic strategies in treating cancer through controlled NO release (Yang, Ke, Wang, Song, Qiu, Liu, & Huang, 2017).
DNA-Intercalating Antitumor Agents
A study by Atwell, Baguley, and Denny (1989) focused on synthesizing phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide for evaluating their DNA intercalative binding and antitumor activity. This research contributes to the understanding of the structural requirements for antitumor activity and DNA binding, aiding in the design of more effective cancer therapeutics (Atwell, Baguley, & Denny, 1989).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUTYBQZKPNCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
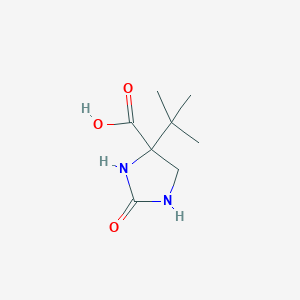
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
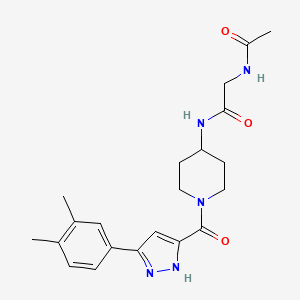
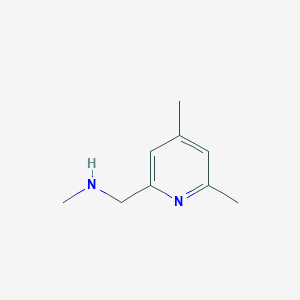
![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)
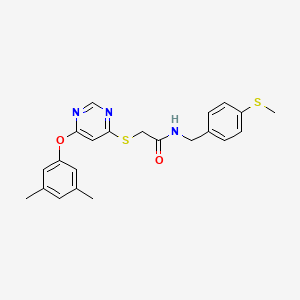
![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)
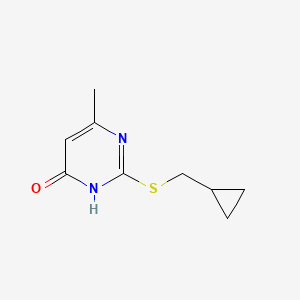
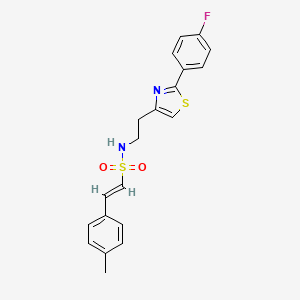
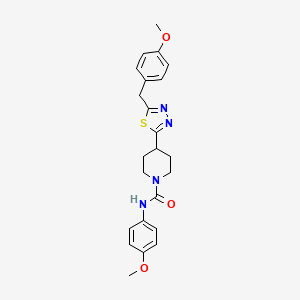
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2744808.png)